N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide
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Description
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide, also known as TQ, is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinoxaline derivatives and has been shown to exhibit a range of biological activities.
Scientific Research Applications
-
Antibacterial Activity
- Field: Microbiology
- Application: Thiazole derivatives have been synthesized and investigated for their antibacterial activity .
- Method: These molecules are tested in isolation and in complex with the cell-penetrating peptide octaarginine .
- Results: Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
-
Antioxidant Properties
- Field: Biochemistry
- Application: Thiazole derivatives have been used in drug discovery for the treatment of various conditions, including as antioxidants .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes were not detailed in the source .
-
Anticancer Evaluation
- Field: Oncology
- Application: Thiazole derivatives have been synthesized and evaluated for their anticancer properties .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes were not detailed in the source .
-
Antiviral Activity
- Field: Virology
- Application: Thiazole derivatives have been used in drug discovery for the treatment of various conditions, including as antivirals .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes were not detailed in the source .
-
Anti-Inflammatory Properties
- Field: Immunology
- Application: Thiazole derivatives have been used in drug discovery for the treatment of various conditions, including as anti-inflammatory agents .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes were not detailed in the source .
-
Antimicrobial Properties
- Field: Microbiology
- Application: Thiazole derivatives have been synthesized and investigated for their antimicrobial activity .
- Method: These molecules are tested in isolation and in complex with the cell-penetrating peptide octaarginine .
- Results: Several of the synthesized compounds display potent antimicrobial activity .
-
Inhibition of Ubiquitin Ligase
- Field: Biochemistry
- Application: N-benzothiazol-2-yl-amides, which are thiazole derivatives, have been shown to inhibit ubiquitin ligase .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes were not detailed in the source .
-
Treatment of Rotavirus Infections
- Field: Virology
- Application: N-benzothiazol-2-yl-amides have been used for the prophylaxis and treatment of rotavirus infections .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes were not detailed in the source .
-
Adenosine A2A Receptor Modulators
properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c22-15(14-9-18-12-3-1-2-4-13(12)20-14)19-11-5-7-21(10-11)16-17-6-8-23-16/h1-4,6,8-9,11H,5,7,10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZUJSAEJQXOMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=NC3=CC=CC=C3N=C2)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide |
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